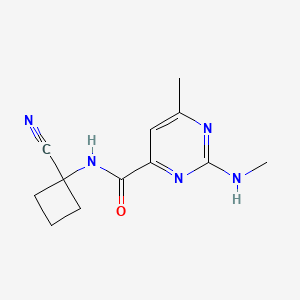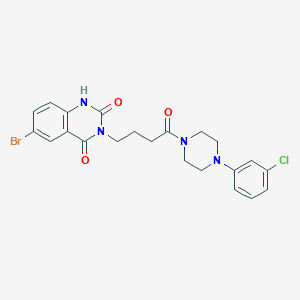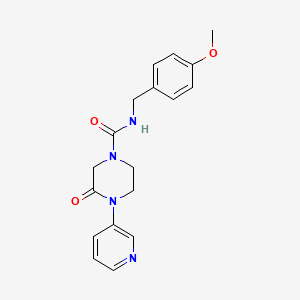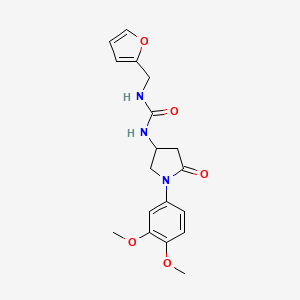
2-(methylthio)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(methylthio)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide” is a complex organic molecule. It contains a nicotinamide moiety, which is a part of the vitamin B3 complex and is involved in many biological redox reactions . The molecule also contains a tetrahydroisoquinoline group, which is a structural motif found in many natural products and pharmaceuticals .
科学的研究の応用
Enzyme Interactions and Detoxification : Nicotinamide methyltransferase, an enzyme that acts on nicotinamide and its structural analogs, including compounds similar to 2-(methylthio)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide, has been studied for its role in detoxifying various alkaloids in vivo. This enzyme may increase or decrease the toxicities of its substrates (Alston & Abeles, 1988).
Small Molecule Inhibitors of NNMT : Research has identified small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT) that have a wide range of activity. These inhibitors, including structures similar to the compound , play a crucial role in understanding the biochemical pathways involved in metabolic and chronic diseases (Neelakantan et al., 2017).
Role of Acidic Hydrogen in Selectivity : The selectivity of certain compounds, closely related to this compound, towards specific enzymes over others has been studied. The findings suggest that the presence of acidic hydrogen and other properties of the compound contribute to this selectivity (Grunewald et al., 1997).
Pharmacological Importance in Alcohol Addiction : The role of similar compounds in the context of alcohol addiction has been studied. It is suggested that the biogenic amines and their derivatives, like tetrahydropapaveroline, might play a role in addiction, indicating the potential significance of structurally similar compounds (VirginiaE. & MichaelJ., 1970).
Inhibitors of Phenylethanolamine N-methyltransferase (PNMT) : Studies have synthesized and evaluated compounds structurally related to this compound for their inhibitory potency against PNMT. These findings are significant in understanding the modulation of this enzyme (Grunewald et al., 2005).
Potential in Anticancer Research : A study focusing on the synthesis of acetylenic quinolinesulfonamide derivatives, which are structurally related to the compound , showed significant antiproliferative activity against breast cancer cell lines. This highlights the potential application of such compounds in cancer research (Marciniec et al., 2017).
Noncoupled Fluorescent Assay for Monitoring NNMT Activity : The development of a novel noncoupled fluorescence-based methyltransferase assay to monitor NNMT activity in real-time highlights the importance of understanding the biochemical mechanisms involving compounds like this compound (Neelakantan et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
2-methylsulfanyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-3-11-27(24,25)22-10-8-14-6-7-16(12-15(14)13-22)21-18(23)17-5-4-9-20-19(17)26-2/h4-7,9,12H,3,8,10-11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDQAKKMTUUVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
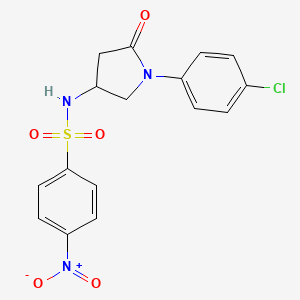
![2-(Aminomethyl)thieno[3,2-b]thiophene-5-carboxylic acid;hydrochloride](/img/structure/B3011249.png)
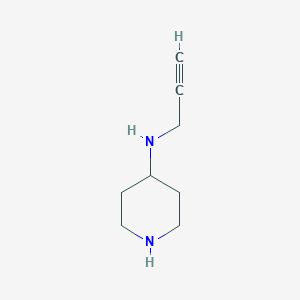
![2-(2,5-dimethylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3011255.png)
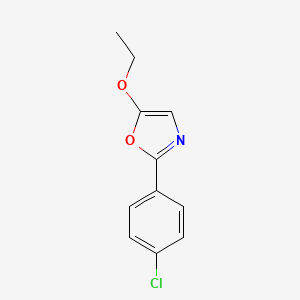
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B3011257.png)
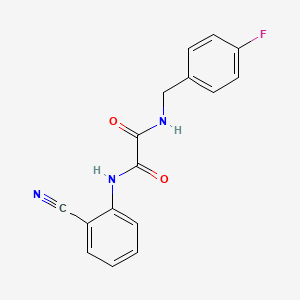
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3-(dimethylamino)benzamide](/img/structure/B3011260.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B3011262.png)
